4-(thiophen-3-yl)-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
4-(THIOPHEN-3-YL)-2H,4H,5H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a thiophene ring attached at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(THIOPHEN-3-YL)-2H,4H,5H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multicomponent reactions (MCRs). One common method is the Ugi-Zhu three-component reaction, which is followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and the use of efficient catalysts and heating methods are likely to be applied in an industrial setting to optimize yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(THIOPHEN-3-YL)-2H,4H,5H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can be carried out to introduce different substituents on the thiophene or pyrazolo[3,4-b]pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
4-(THIOPHEN-3-YL)-2H,4H,5H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(THIOPHEN-3-YL)-2H,4H,5H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and thiophene-containing heterocycles. Examples include:
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one .
- 4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol .
Uniqueness
What sets 4-(THIOPHEN-3-YL)-2H,4H,5H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE apart is its specific combination of the pyrazolo[3,4-b]pyridine core with a thiophene ring, which imparts unique electronic and steric properties. These properties contribute to its distinct biological activities and make it a versatile scaffold for drug development .
Properties
Molecular Formula |
C10H9N3OS |
---|---|
Molecular Weight |
219.27 g/mol |
IUPAC Name |
4-thiophen-3-yl-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C10H9N3OS/c14-9-3-7(6-1-2-15-5-6)8-4-11-13-10(8)12-9/h1-2,4-5,7H,3H2,(H2,11,12,13,14) |
InChI Key |
PAAWFJLZGAZDKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)NN=C2)C3=CSC=C3 |
Origin of Product |
United States |
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